REACTION_CXSMILES
|
[Mg].II.[CH2:4](Cl)/[CH:5]=[C:6](/[CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])\[CH3:7].[CH2:15](Cl)[CH:16]=[CH2:17].[NH4+].[Cl-]>CCOCC>[CH3:7][C:6]([CH2:8][CH2:9][CH:10]=[C:11]([CH3:13])[CH3:12])=[CH:5][CH2:4][CH2:17][CH:16]=[CH2:15] |f:4.5|
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
Mg
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.75 mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)Cl
|
Name
|
|
Quantity
|
3.5 mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the course of about 3 hours, 300 g
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled
|
Type
|
ADDITION
|
Details
|
poured into a solution of 200 g
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with ether
|
Type
|
ADDITION
|
Details
|
The extracts were treated as usual,
|
Type
|
CONCENTRATION
|
Details
|
after concentration, they
|
Type
|
CUSTOM
|
Details
|
gave 384 g
|
Type
|
CUSTOM
|
Details
|
of crude 6,10-dimethyl-1,5,9-undecatriene which was used without further purification
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |